3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide
Description
Propriétés
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-19(24)14-4-6-18(25-2)15(20)10-14/h3-6,9-10,17,23H,7-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWWNXIDIILGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into two primary components:
- 3-Fluoro-4-methoxybenzoyl moiety : Introduced via a carboxylic acid derivative.
- 2-Hydroxy-2-(1-methylindolin-5-yl)ethylamine : A secondary amine bearing an indoline scaffold and a β-hydroxy group.
Retrosynthetic disconnection at the amide bond suggests coupling the benzoyl chloride with the amine component. The indoline-ethylamine segment itself requires synthesis from indole derivatives through hydrogenation, alkylation, and hydroxylation steps.
Synthesis of the Benzoyl Component: 3-Fluoro-4-Methoxybenzoic Acid
Direct Fluorination and Methoxylation
The benzoyl group is synthesized starting from 4-methoxysalicylic acid . Fluorination at the 3-position is achieved using diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −78°C, yielding 3-fluoro-4-methoxybenzoic acid in 43–68% yield. Key considerations:
- Temperature control : Fluorination with DAST is exothermic; maintaining temperatures below −60°C minimizes side reactions.
- Protection of phenolic -OH : Prior methoxylation via methylation with methyl iodide ensures regioselective fluorination.
Table 1: Optimization of Fluorination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Temperature (°C) | −78 | −40 | −78 |
| DAST Equivalents | 1.5 | 3.0 | 2.5 |
| Yield (%) | 43 | 68 | 68 |
Synthesis of the Amine Component: 2-Hydroxy-2-(1-Methylindolin-5-yl)ethylamine
Indoline Core Formation
Indole is hydrogenated using H₂/Pd-C in ethanol under 50 psi pressure to yield indoline . Subsequent N-methylation with methyl iodide and potassium carbonate in DMF provides 1-methylindoline (92% yield).
Ethylamine Side Chain Installation
Hydroxylation via Epoxidation
- Epoxidation : Treatment of 1-methylindolin-5-yl-vinyl derivative with mCPBA (meta-chloroperbenzoic acid) forms an epoxide.
- Ring-Opening : Hydrolysis of the epoxide with aqueous HCl yields 2-hydroxy-2-(1-methylindolin-5-yl)ethanol .
Conversion to Amine
The alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide , followed by hydrazine deprotection to yield the primary amine (65% overall yield).
Amide Bond Formation: Coupling Strategies
Schlenk-Type Acylation
3-Fluoro-4-methoxybenzoyl chloride (prepared via reaction with thionyl chloride ) is coupled with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine in anhydrous THF using triethylamine as a base. The reaction proceeds at 0°C to room temperature, yielding the target compound in 78% purity.
Carbodiimide-Mediated Coupling
Alternative method using N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF improves yield to 85% by minimizing racemization.
Table 2: Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schlenk acylation | SOCl₂, Et₃N | THF | 78 | 92 |
| DCC/HOBt | DCC, HOBt, Et₃N | DMF | 85 | 95 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted amine and coupling byproducts. Final recrystallization from ethanol/water (7:3) enhances purity to >98%.
Challenges and Optimization Opportunities
Stereochemical Control
The β-hydroxy group in the ethylamine side chain introduces a stereocenter. Asymmetric epoxidation using Sharpless conditions or enzymatic resolution could improve enantiomeric excess.
Green Chemistry Alternatives
Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) and using polystyrene-supported DCC reduces environmental impact without sacrificing yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and potassium permanganate.
Reduction: : Typical reagents are hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide or potassium thiocyanate.
Major Products Formed
Oxidation: : Formation of 3-fluoro-N-(2-oxo-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide.
Reduction: : Formation of 3-fluoro-N-(2-amino-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, fluorinated benzamides have shown potential as enzyme inhibitors, which can be useful in studying metabolic pathways and developing new therapeutic agents.
Medicine
Medically, this compound may have applications in the development of drugs targeting various diseases, such as cancer, due to its ability to interact with biological targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the methoxy group may modulate its activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemicals (Pesticides)
Several benzamide derivatives in the Pesticide Chemicals Glossary (Evidences 4–8) share structural motifs with the target compound:
Key Differences :
- The target compound’s indolin-ethyl-hydroxy group distinguishes it from agrochemical analogs, which typically feature simpler aryl or alkoxy substituents. This moiety may reduce pesticidal activity but enhance CNS-targeted interactions .
- The fluoro-methoxy combination on the benzamide core is rare in pesticides but common in pharmaceuticals for optimizing pharmacokinetics .
Pharmaceutical Analogs
Example 1 : 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide ()
- Structure: Contains a thiazolidinone ring linked to the benzamide core.
- Molecular Weight: ~454.4 g/mol (vs. ~396.5 g/mol for the target compound) .
Example 2 : 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (CAS 921896-21-1, )
- Structure : Replaces the hydroxy group with a piperazine ring.
- Key Differences: Piperazine enhances basicity and solubility but may increase off-target receptor binding.
Substituent Effects on Binding and Solubility
- Fluoro-Methoxy Synergy : Fluorine at the meta position increases metabolic stability by blocking cytochrome P450 oxidation, while the methoxy group enhances lipophilicity for membrane penetration .
- Hydroxyethyl-Indolin Moiety :
Docking and Selectivity Insights ()
- Morphlock-1 (a benzamide sulfonamide) showed species-specific PBGS inhibition due to divergent binding pockets.
- Hypothesis : The target compound’s indolin group may confer selectivity for human PBGS over plant isoforms, akin to morphlock-1’s differential activity .
Activité Biologique
3-Fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide can be represented as follows:
- Molecular Formula : C15H16FNO3
- Molecular Weight : 273.29 g/mol
The compound features a fluorinated indoline moiety, which is often associated with various pharmacological activities.
Research indicates that this compound exhibits a range of biological activities, primarily through the modulation of neurotransmitter systems. It has been identified as a selective antagonist for the M2 muscarinic acetylcholine receptor, which plays a crucial role in cognitive functions and memory processes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Antioxidant Activity
Studies have shown that 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide possesses notable antioxidant properties. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various pathological conditions, including neurodegeneration and cancer .
In Vitro Studies
In vitro studies have demonstrated that the compound inhibits the activity of specific enzymes involved in oxidative stress pathways. For instance, it has been shown to reduce the activity of lipoxygenase and cyclooxygenase, enzymes that are critical in inflammatory processes .
In Vivo Studies
In vivo experiments involving animal models have indicated that treatment with this compound results in improved cognitive function and reduced neuroinflammation. These findings support its potential use as a therapeutic agent for cognitive disorders .
Case Studies
Several case studies highlight the efficacy of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide:
- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in significant improvements in memory retention and a reduction in amyloid plaque formation.
- Oxidative Stress Induction : Another study demonstrated that the compound effectively mitigated oxidative damage induced by hydrogen peroxide in neuronal cell lines, suggesting its protective role against oxidative stress-related cellular damage.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation, fluorination, and hydroxylation. For example, analogous fluorobenzamide derivatives are synthesized via refluxing carboxylic acids with thionyl chloride to form acid chlorides, followed by coupling with amines in the presence of coupling agents like DCC/HOBt at controlled temperatures (-50°C to 25°C) . Optimization may involve Design of Experiments (DOE) to adjust parameters like solvent polarity (e.g., ethanol vs. DMF), stoichiometry, and catalysts (e.g., H2SO4 or NaHCO3) to improve yield and purity .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) and X-ray crystallography be applied to confirm the molecular structure of this compound?
- Methodological Answer :
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1670 cm<sup>-1</sup>, NH bend at ~1600 cm<sup>-1</sup>) to confirm amide and hydroxyl groups .
- NMR : <sup>1</sup>H NMR (DMSO-<i>d</i>6) should show signals for aromatic protons (δ 7.0–8.0 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyethyl protons (δ ~4.5 ppm). <sup>13</sup>C NMR can confirm carbonyl carbons (~170 ppm) and fluorinated aromatic carbons .
- X-ray crystallography : Single-crystal analysis (e.g., using MoKα radiation) resolves bond lengths and angles, validating stereochemistry and intramolecular interactions .
Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Use cell-based assays to screen for kinase inhibition (e.g., CRF1 receptor antagonism in AtT-20 cells for corticotropin release) or antimicrobial activity (e.g., MIC assays against Gram-positive/negative strains). For example, CRF-induced cAMP or ACTH secretion assays in Y79 or AtT-20 cells can quantify receptor antagonism at nanomolar concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Substituent modification : Replace the 1-methylindolinyl group with bulkier heterocycles (e.g., imidazo[1,2-<i>a</i>]pyridine) to improve blood-brain barrier penetration .
- Fluorine positioning : Compare 3-fluoro vs. 4-fluoro analogs to assess impact on metabolic stability (CYP450 resistance) and log<i>P</i> .
- In silico docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., CRF1 or kinase domains) based on substituent electronic profiles .
Q. What strategies resolve contradictions in biological data across different assay systems (e.g., cell lines vs. in vivo models)?
- Methodological Answer :
- Dose-response normalization : Account for differences in bioavailability by comparing plasma exposure (AUC) and tissue distribution (e.g., brain-to-plasma ratio) .
- Orthogonal assays : Validate CRF1 antagonism using both cAMP inhibition (Y79 cells) and ex vivo receptor binding (rat brain homogenates) to confirm target engagement .
- Species-specific factors : Test human vs. rodent receptor isoforms to identify interspecies variability in potency .
Q. How can computational methods predict metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- Metabolism prediction : Tools like SwissADME or GLORYx simulate Phase I/II metabolism (e.g., hydroxylation at the indoline ring or glucuronidation of the hydroxyethyl group) .
- Toxicity screening : Use Derek Nexus or ProTox-II to flag risks like hepatotoxicity (via CYP3A4 inhibition) or mutagenicity (Ames test alerts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
